molecular formula C14H10ClN5O2S3 B14868234 3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14868234
M. Wt: 411.9 g/mol
InChI Key: WDUFZJXHQRWWNU-UHFFFAOYSA-N
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Description

3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a 1,3,4-thiadiazole ring. This compound is notable for its potential biological activities, which can be attributed to the presence of the thiazole and thiadiazole rings. These heterocyclic structures are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .

Preparation Methods

The synthesis of 3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Chemical Reactions Analysis

3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiazole and thiadiazole rings can interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Properties

Molecular Formula

C14H10ClN5O2S3

Molecular Weight

411.9 g/mol

IUPAC Name

3-chloro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C14H10ClN5O2S3/c15-9-3-1-2-8(6-9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-4-5-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22)

InChI Key

WDUFZJXHQRWWNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3

Origin of Product

United States

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